

Phenamacril: Application Notes and Protocols for Plant Disease Control

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Compound of Interest

Compound Name: Phenamacril

Cat. No.: B1673093

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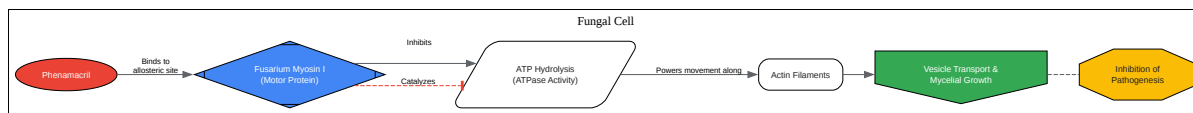
For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenamacril, also known as JS399-19, is a novel cyanoacrylate fungicide recognized for its high specificity and efficacy against certain plant pathogenic fungi, particularly within the *Fusarium* genus.[1][2] It represents a unique mode of action, targeting the class I myosin motor proteins of susceptible fungi, thereby disrupting essential cellular processes like mycelial growth and vesicle transport.[1][3] This document provides detailed application notes and experimental protocols for the use of **Phenamacril** in plant disease control studies, with a primary focus on its well-documented activity against *Fusarium* species.

Mechanism of Action

Phenamacril functions as a reversible and noncompetitive inhibitor of the ATPase activity of class I myosin in sensitive *Fusarium* species.[1][4] Myosin I is a crucial motor protein involved in actin-based cellular processes. By binding to a novel allosteric pocket within the actin-binding cleft of the myosin motor domain, **Phenamacril** locks the motor in a pre-power stroke conformation.[5][6] This inhibition of ATPase activity prevents the hydrolysis of ATP, which is essential for the conformational changes required for movement along actin filaments.[1][6] The disruption of myosin I function leads to defects in mycelial growth, sporulation, and pathogenesis.[2][7]



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Caption: Mechanism of action of **Phenamacril** in *Fusarium* species.

Efficacy of Phenamacril Against Plant Pathogens

Phenamacril has demonstrated significant inhibitory activity against a range of *Fusarium* species. Its efficacy is typically quantified by the half-maximal effective concentration (EC₅₀) for mycelial growth inhibition.

Pathogen	Crop	Disease	EC50 (µg/mL)	Control Efficacy (%)	Reference
Fusarium graminearum	Wheat, Barley	Fusarium Head Blight (FHB)	0.153 ± 0.050	-	[8]
Fusarium pseudogrami nearum	Wheat	Fusarium Crown Rot (FCR)	0.0998 - 0.5672	up to 87.8 (in vitro), up to 83.9 (field)	[8][9]
Fusarium fujikuroi	Rice	Rice Bakanae Disease	0.1544	100 (greenhouse, in mixture)	[10]
Fusarium avenaceum	Cereals	Seedling blight, root rot	-	-	[1]
Fusarium oxysporum	Various	Fusarium Wilt	0.3 (human-pathogenic strain)	-	[5]

Note: Efficacy can vary depending on the specific isolate, environmental conditions, and application method.

Experimental Protocols

In Vitro Efficacy Assessment: Mycelial Growth Inhibition

This protocol determines the EC50 value of **Phenamacril** against a specific fungal isolate.

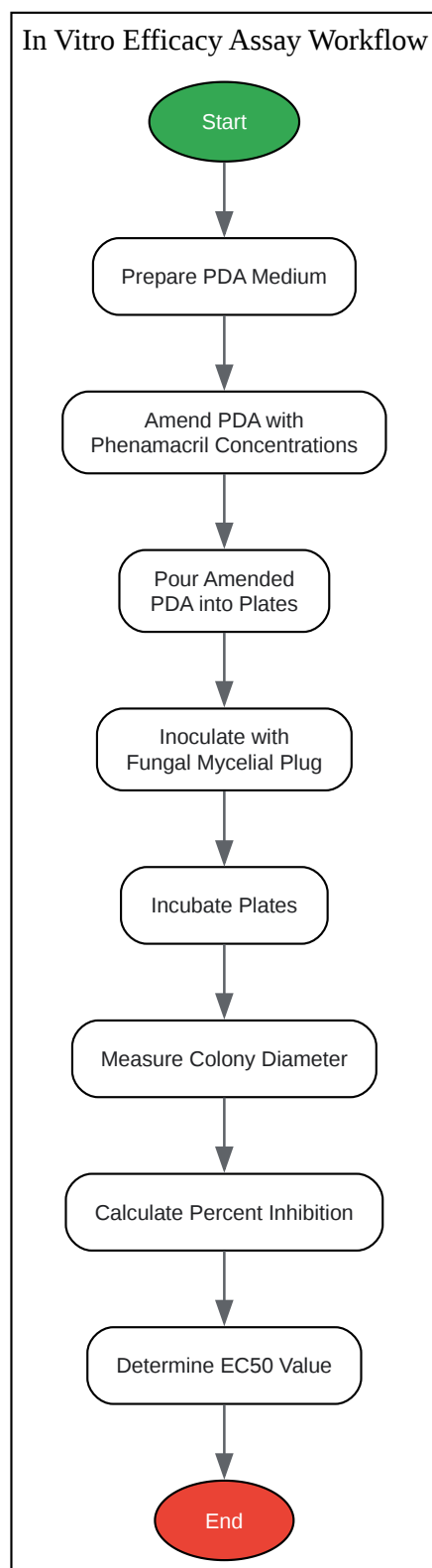
Materials:

- **Phenamacril** stock solution (e.g., 10 mg/mL in acetone or DMSO)
- Potato Dextrose Agar (PDA) medium
- Sterile Petri dishes (90 mm)
- Fungal isolate of interest (actively growing culture)

- Cork borer (5 mm diameter)
- Incubator

Procedure:

- **Medium Preparation:** Prepare PDA medium according to the manufacturer's instructions and autoclave. Allow the medium to cool to approximately 50-60°C.
- **Fungicide Amendment:** Add appropriate volumes of the **Phenamacril** stock solution to the molten PDA to achieve a range of final concentrations (e.g., 0.01, 0.05, 0.1, 0.5, 1, 5, 10 µg/mL). Also, prepare a control plate with the same concentration of the solvent (acetone or DMSO) used for the stock solution.
- **Pouring Plates:** Pour the amended and control PDA into sterile Petri dishes and allow them to solidify.
- **Inoculation:** Using a sterile cork borer, take a 5 mm mycelial plug from the edge of an actively growing culture of the fungal isolate. Place the mycelial plug, mycelium-side down, in the center of each PDA plate.
- **Incubation:** Incubate the plates at the optimal growth temperature for the fungus (typically 25°C) in the dark.
- **Data Collection:** Measure the colony diameter in two perpendicular directions daily until the mycelium in the control plate reaches the edge of the dish.
- **Analysis:** Calculate the percentage of mycelial growth inhibition for each concentration relative to the control. Use probit analysis to determine the EC50 value.



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Caption: Workflow for in vitro mycelial growth inhibition assay.

In Vivo Efficacy Assessment: Seed Treatment for Rice Bakanae Disease Control

This protocol evaluates the efficacy of **Phenamacril** as a seed treatment to control *Fusarium fujikuroi*.

Materials:

- Rice seeds
- *Fusarium fujikuroi* spore suspension (e.g., 1×10^6 spores/mL)
- **Phenamacril** formulation for seed treatment
- Sterile water
- Pots with sterilized soil
- Greenhouse or controlled environment chamber

Procedure:

- **Seed Inoculation:** Surface sterilize rice seeds and then soak them in the *F. fujikuroi* spore suspension for a specified time (e.g., 24 hours). Air-dry the seeds.
- **Seed Treatment:** Treat the inoculated seeds with different concentrations of the **Phenamacril** formulation. Include an untreated inoculated control and a non-inoculated control.
- **Sowing:** Sow the treated and control seeds in pots filled with sterilized soil.
- **Growth Conditions:** Maintain the pots in a greenhouse with appropriate conditions for rice growth and disease development (e.g., 25-28°C, high humidity).
- **Disease Assessment:** After a set period (e.g., 3-4 weeks), assess disease incidence and severity. For Bakanae disease, this includes measuring plant height (diseased plants are abnormally elongated) and counting the number of diseased plants.

- Data Analysis: Calculate the percentage of disease control for each **Phenamacril** concentration compared to the inoculated, untreated control.

Resistance Management

The emergence of **Phenamacril**-resistant *Fusarium* strains has been reported.[2][7]

Resistance is often associated with point mutations in the myosin I gene.[11] To mitigate the risk of resistance development, it is recommended to:

- Use **Phenamacril** in rotation or in mixtures with fungicides that have different modes of action.[10]
- Adhere to recommended application rates and timings.
- Monitor pathogen populations for shifts in sensitivity to **Phenamacril**.

Specificity of Phenamacril

It is important to note that **Phenamacril** exhibits a high degree of specificity for certain *Fusarium* species.[1] Studies have shown that it has little to no inhibitory effect on other fungal genera, such as *Botrytis cinerea* (the causal agent of gray mold), or on myosins from other organisms like humans.[1][4] This specificity makes it an environmentally benign fungicide with a targeted application spectrum.[2]

Conclusion

Phenamacril is a potent and specific fungicide for the control of diseases caused by susceptible *Fusarium* species. Its unique mode of action provides a valuable tool for integrated disease management programs. The protocols and data presented here offer a foundation for researchers and drug development professionals to effectively utilize and study **Phenamacril** in the context of plant disease control. Further research into its application on a wider range of *Fusarium* species and in various cropping systems will continue to refine its use in agriculture.

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